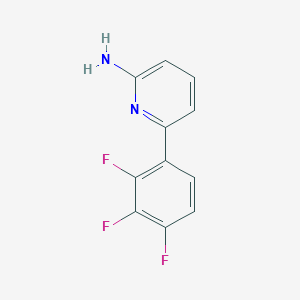

6-(2,3,4-Trifluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3N2 |

|---|---|

Molecular Weight |

224.18 g/mol |

IUPAC Name |

6-(2,3,4-trifluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H7F3N2/c12-7-5-4-6(10(13)11(7)14)8-2-1-3-9(15)16-8/h1-5H,(H2,15,16) |

InChI Key |

RADKSLYTNDIMCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=C(C(=C(C=C2)F)F)F |

Origin of Product |

United States |

Nanoparticle Based Delivery:

Nanoparticles can protect the encapsulated drug from premature degradation and control its release kinetics. For fluorinated compounds, nanoparticle-based delivery can be particularly advantageous.

Liposomes and Polymeric Micelles: These are lipid-based or polymer-based nanoparticles that can encapsulate hydrophobic drugs like the analogs of 6-(2,3,4-trifluorophenyl)pyridin-2-amine. The surface of these nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues.

Stimuli-Responsive Systems: Drug delivery systems can be engineered to release their payload in response to specific triggers in the tumor microenvironment, such as lower pH or the presence of certain enzymes. nih.gov This "tumor-triggered" release can enhance the therapeutic efficacy while minimizing off-target effects. mdpi.com

Targeted Drug Delivery:

Targeted drug delivery aims to increase the concentration of a drug at the desired site of action. nih.gov This can be achieved by conjugating the drug or its carrier to a targeting moiety that specifically recognizes and binds to receptors that are overexpressed on the surface of target cells.

Antibody-Drug Conjugates (ADCs): If the 6-(2,3,4-trifluorophenyl)pyridin-2-amine analog is highly potent, it could be used as the "warhead" in an ADC. Here, the drug is attached via a linker to a monoclonal antibody that targets a tumor-specific antigen.

The following table outlines key considerations for designing drug delivery systems for these analogs.

| Delivery System | Design Principle | Advantage |

| Liposomes | Encapsulation in a lipid bilayer. | Can carry both hydrophilic and hydrophobic drugs; biocompatible. |

| Polymeric Micelles | Encapsulation within a core-shell polymer structure. | High drug-loading capacity for hydrophobic drugs; good stability. |

| Antibody-Drug Conjugates | Covalent linkage to a tumor-targeting monoclonal antibody. | High specificity for cancer cells, reducing systemic toxicity. |

Site Specific Drug Delivery:

Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. This approach can increase the therapeutic index by concentrating the active drug at the site of action and reducing systemic toxicity.

Enzyme-Activated Prodrugs: For oncology applications, promoieties that are substrates for tumor-specific enzymes (e.g., certain proteases or reductases) can be attached to the 2-amino group. The cleavage of the promoiety in the tumor microenvironment would then release the active drug.

Below is a table summarizing potential prodrug strategies for 6-(2,3,4-trifluorophenyl)pyridin-2-amine analogs.

| Prodrug Strategy | Chemical Modification | Targeted Property | Activation Mechanism |

| Increased Lipophilicity | Acylation of the 2-amino group to form an amide or carbamate. | Enhanced oral absorption and membrane permeability. | Enzymatic hydrolysis by amidases or esterases. |

| Increased Aqueous Solubility | Attachment of a phosphate-containing promoiety. | Suitability for intravenous formulation. | Enzymatic cleavage by alkaline phosphatases. |

| Targeted Release | Linkage of a promoiety recognized by tumor-specific enzymes. | Site-specific drug activation in cancerous tissue. | Enzyme-specific cleavage in the target microenvironment. |

Drug Delivery System Concepts

In addition to prodrug approaches, advanced drug delivery systems can be employed to improve the therapeutic efficacy of this compound analogs. These systems are designed to encapsulate the drug and control its release and biodistribution.

Computational and Theoretical Chemistry of 6 2,3,4 Trifluorophenyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. scirp.org By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and other electronic properties with manageable computational resources. redalyc.org For 6-(2,3,4-Trifluorophenyl)pyridin-2-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its fundamental chemical nature. researchgate.netresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. scirp.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This facilitates charge transfer within the molecule and with other species, which is a crucial aspect of its bioactivity. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, while the LUMO may have significant contributions from the electron-withdrawing trifluorophenyl moiety. DFT calculations can precisely map these orbitals and quantify the energy gap.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated via DFT) Note: The following data are illustrative examples based on typical DFT calculations for similar aromatic amines and are not specific experimental values for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.7 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, an EPS map would typically show:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the amino group, and to a lesser extent, the highly electronegative fluorine atoms. researchgate.netresearchgate.net

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. They are typically found around the hydrogen atoms, particularly the hydrogens of the amino group. researchgate.net

This analysis helps predict how the molecule will interact with biological targets, such as receptors or enzymes, by identifying key sites for hydrogen bonding and other non-covalent interactions.

DFT calculations can accurately predict spectroscopic parameters, which is crucial for structural confirmation and analysis.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational modes of the molecule. jocpr.com By comparing the calculated frequencies with experimental data, researchers can confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups (e.g., N-H stretching, C-F stretching, aromatic ring modes). redalyc.orgsemanticscholar.org Calculated frequencies are often scaled to correct for systematic errors in the theoretical methods. redalyc.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. semanticscholar.orgresearchgate.net These theoretical shifts, when compared to experimental spectra, provide powerful confirmation of the molecule's chemical structure and electronic environment. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table presents hypothetical data to illustrate the typical correlation between theoretical and experimental values for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3420 | 3300-3500 |

| C-H Stretch (Aromatic) | 3065 | 3000-3100 |

| C=N / C=C Stretch (Ring) | 1615 | 1580-1620 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule. mdpi.commdpi.com

For this compound, MD simulations can:

Explore Conformational Landscape: The bond connecting the pyridine and trifluorophenyl rings allows for rotational freedom. MD simulations can explore the different accessible conformations (rotamers) and determine their relative stabilities and the energy barriers between them.

Analyze Solvent Interactions: By simulating the molecule in a solvent box (e.g., water), MD can detail how solvent molecules arrange around it. This is crucial for understanding solubility and the role of water in mediating interactions with biological targets.

Study Binding Dynamics: When docked into a protein's active site, MD simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies, providing insight into the ligand-receptor complex's dynamics. tandfonline.com

Quantum Chemical Methods for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical methods, particularly DFT, are essential for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the lowest energy path from reactants to products. nih.gov

This involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. DFT calculations can optimize the geometry of the TS and calculate its energy.

Calculating Activation Energies: The difference in energy between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.

For a molecule like this compound, these methods could be used to study its synthesis, potential metabolic pathways, or its mechanism of action if it acts as a covalent inhibitor.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Principles Applied to this compound Derivatives

QSAR and QSPR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are critical in drug discovery for predicting the activity of new, unsynthesized compounds. tandfonline.com

The process involves:

Descriptor Calculation: A set of numerical values, or "descriptors," are calculated for each molecule in a training set. These can describe steric, electronic, or hydrophobic properties. Quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges, are often used. nih.govresearchgate.net

Model Building: Statistical methods are used to build a model that correlates the descriptors with the observed activity or property.

Validation: The model's predictive power is tested using an external set of compounds (the test set).

For derivatives of this compound, a QSAR study could correlate variations in substituents on the molecular scaffold with changes in inhibitory activity against a specific enzyme. rsc.org This allows chemists to prioritize the synthesis of derivatives predicted to have the highest potency. tandfonline.com

In Silico Screening Methodologies for Predicting Molecular Interactions with Biological Macromolecules

A comprehensive search of scientific literature and computational chemistry databases reveals a significant gap in the publicly available research concerning in silico screening of the specific compound This compound . While computational methods such as molecular docking and virtual screening are commonly employed to predict the interactions of small molecules with biological macromolecules, no specific studies detailing these methodologies for this particular compound have been identified.

In silico screening serves as a powerful tool in drug discovery and molecular biology to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. These computational techniques allow for the rapid assessment of large libraries of compounds against a specific target, prioritizing candidates for further experimental validation.

The general workflow for such a study would involve:

Target Identification and Preparation: A biological macromolecule of interest is selected based on its role in a disease pathway. Its three-dimensional structure, typically obtained from crystallographic or NMR studies and deposited in the Protein Data Bank (PDB), is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: The three-dimensional structure of this compound would be generated and optimized to find its lowest energy conformation.

Molecular Docking: A docking algorithm would then be used to predict the preferred orientation of the compound when bound to the target's active site. The program would calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol).

Virtual Screening (if applicable): If this compound were part of a larger library, virtual screening would involve docking all molecules in the library against the target to identify those with the most favorable predicted binding energies.

Post-Docking Analysis: The predicted binding poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

Although no specific data exists for this compound, the broader class of aminopyridine derivatives has been the subject of numerous in silico studies. These investigations have explored their potential as inhibitors for a variety of biological targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and infectious diseases. The insights from these studies on related molecules could theoretically inform the design of future in silico experiments on this compound, helping to select potential biological targets for which it might exhibit inhibitory activity.

However, without specific research, any discussion of its molecular interactions remains speculative. The trifluorophenyl and aminopyridine moieties are known to participate in various non-covalent interactions that are crucial for molecular recognition. The fluorine atoms can engage in hydrogen bonds and other electrostatic interactions, while the aminopyridine ring can form hydrogen bonds and pi-stacking interactions.

The absence of published data underscores a potential area for future research. A systematic in silico screening of this compound against a panel of relevant biological targets could provide valuable preliminary data on its potential bioactivity and guide subsequent experimental studies. Such research would be essential to populate data tables with predicted binding affinities and interaction details, which are currently unavailable.

Exploration of Biological Interactions and Pharmacological Scaffolding Potential of 6 2,3,4 Trifluorophenyl Pyridin 2 Amine Derivatives

Target Identification and Mechanism of Action Studies for Receptor Ligands Derived from 6-(2,3,4-Trifluorophenyl)pyridin-2-amine.

Understanding how derivatives of the this compound scaffold interact with biological targets is the first step in elucidating their therapeutic potential. This involves a suite of in vitro techniques designed to identify specific molecular targets, quantify binding affinities, and characterize the mechanism of action.

In Vitro Receptor Binding Assay Methodologies.

Receptor binding assays are fundamental in determining the affinity of a ligand for its specific receptor. These assays typically involve incubating the test compound with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Methodologies commonly employed include:

Radioligand Binding Assays: This classic technique uses receptors from cell membranes or recombinant sources. For instance, in the study of G protein-coupled receptors (GPCRs) like the human Trace Amine-Associated Receptor 1 (hTAAR1), a competitive binding assay could be established using a known radiolabeled antagonist to determine the binding affinity of novel pyridin-2-amine derivatives. nih.gov

Fluorescence-Based Assays: These methods use fluorescently labeled ligands or receptors. Techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) can provide real-time data on binding events without the need for radioactivity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. It allows for the real-time determination of association (ka) and dissociation (kd) rate constants, providing a detailed kinetic profile of the ligand-receptor interaction.

These assays are critical for initial screening and establishing the specific molecular targets for derivatives of the this compound scaffold.

Enzyme Inhibition Studies and Biochemical Assay Principles.

Many drugs exert their effects by inhibiting enzymes. For derivatives of the this compound scaffold, which often feature in kinase inhibitor discovery programs, enzyme inhibition assays are paramount. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.

Key principles and assay types include:

Determining IC50 Values: The primary goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). This is a key measure of a compound's potency.

Kinetic Studies: These studies determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). By measuring reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to visualize the inhibition mechanism. For example, studies on inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an amine oxidase, utilize such biochemical assays to characterize the potency and mechanism of novel compounds, including those with pyridinamine cores. nih.gov

Assay Formats: A variety of formats can be used, including spectrophotometric, fluorometric, and luminescent assays, which detect changes in absorbance, fluorescence, or light emission, respectively, as the reaction proceeds. For kinases, assays often measure the consumption of ATP or the phosphorylation of a substrate.

The data from these studies are crucial for understanding how a compound's structure relates to its inhibitory activity and for guiding further chemical optimization.

Cell-Based Assays for Investigating Pathway Modulation (excluding efficacy/toxicity data for humans).

While biochemical assays confirm direct interaction with a target protein, cell-based assays provide insight into a compound's activity in a more physiologically relevant context. These assays measure the downstream consequences of target engagement within a living cell, such as the modulation of a specific signaling pathway.

Commonly used cell-based assays include:

Reporter Gene Assays: These assays are used to monitor the activation or inhibition of a signaling pathway. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in reporter protein expression reflect the activity of the pathway. For instance, to study modulators of Toll-like receptor 8 (TLR8), HEK293 cells are often engineered to express TLR8 and a reporter gene linked to a promoter responsive to TLR8 signaling. nih.govebi.ac.uk

Phosphorylation Assays (Western Blotting/ELISA): For signaling pathways mediated by kinases, these assays measure the phosphorylation state of key downstream proteins. A decrease in phosphorylation following treatment with an inhibitor provides evidence of on-target pathway modulation.

cAMP Assays: For G protein-coupled receptors (GPCRs), measuring the intracellular levels of the second messenger cyclic AMP (cAMP) is a standard method to determine if a compound is an agonist or antagonist. nih.gov

These assays confirm that a compound can penetrate the cell membrane, engage its target, and produce a desired biological response at the cellular level, providing a critical link between biochemical potency and potential therapeutic effect.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies Utilizing the this compound Core.

When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes an essential tool. This approach leverages the chemical structures of known active compounds to develop a pharmacophore model—an abstract representation of the key steric and electronic features required for biological activity. nih.gov

A pharmacophore model for the this compound core would typically define the spatial arrangement of features such as:

Hydrogen Bond Donors: The amine group of the pyridin-2-amine moiety is a critical hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The trifluorophenyl and pyridine rings constitute key aromatic and hydrophobic features that can engage in pi-pi stacking or hydrophobic interactions with the target. researchgate.net

Electron-Withdrawing Features: The trifluoro-substitution pattern on the phenyl ring creates a distinct electronic profile that can be a key recognition feature.

The process involves aligning a set of active molecules and extracting the common chemical features responsible for their activity. mdpi.com This model then serves as a 3D query to screen virtual compound libraries, identifying novel molecules that possess the required pharmacophoric features but may have a completely different chemical backbone. This strategy is highly valuable for identifying new lead compounds and understanding the structure-activity relationships (SAR) within a series of derivatives.

| Feature | Potential Role in Binding | Example Moiety |

| Hydrogen Bond Donor | Interaction with carbonyls or acidic residues | -NH2 of pyridin-2-amine |

| Hydrogen Bond Acceptor | Interaction with amine or hydroxyl residues | Pyridine ring nitrogen |

| Aromatic Ring | π-π stacking, hydrophobic interactions | Pyridine ring, Phenyl ring |

| Hydrophobic Group | Occupying hydrophobic pockets | Trifluorophenyl group |

Structure-Based Drug Design Approaches: Principles of Co-crystallization and Docking Studies with Biological Macromolecules.

In contrast to ligand-based methods, structure-based drug design (SBDD) relies on the known 3D structure of the biological target, typically a protein or enzyme. youtube.com This approach allows for the rational design of ligands that can fit precisely into the target's binding site, maximizing affinity and selectivity.

Co-crystallization is a powerful experimental technique where the target protein is crystallized in complex with the ligand. The resulting crystal structure, determined via X-ray crystallography, provides a detailed, atomic-level snapshot of how the ligand binds. It reveals the precise orientation of the ligand and the key interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—that stabilize the complex. nih.gov This information is invaluable for understanding the basis of molecular recognition and guiding the design of more potent analogs. For example, obtaining a co-crystal structure of a this compound derivative bound to a kinase would reveal how the aminopyridine hinge-binding motif interacts with the enzyme's backbone and how the trifluorophenyl group is oriented within the binding pocket. acs.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target. cmjpublishers.com Using scoring functions, docking algorithms place the ligand into the binding site in various conformations and calculate the most favorable binding mode. nih.govnih.gov Docking is used for:

Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits.

Binding Mode Prediction: Understanding how a series of compounds, such as derivatives of the this compound scaffold, might interact with a target.

SAR Explanation: Rationalizing observed structure-activity relationships. For instance, docking studies can explain why certain substitutions on the pyridine or phenyl ring increase or decrease activity by showing how they affect the fit within the binding site. semanticscholar.org

Together, co-crystallization and docking form a synergistic SBDD cycle: docking generates hypotheses, which are then confirmed or refined by crystallography, leading to the design of improved compounds.

Bioisosteric Replacement and Scaffold Hopping Strategies for Modulating Biological Activity and Selectivity.

Once a lead compound is identified, medicinal chemists employ various strategies to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. Bioisosteric replacement and scaffold hopping are two powerful techniques used in this optimization phase. researchgate.net

Bioisosteric replacement involves substituting an atom or a group of atoms in the lead compound with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other characteristics. nih.gov Bioisosteres are broadly classified as classical (similar valence electrons) and non-classical (not having the same number of atoms but producing similar biological effects).

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Phenyl | Pyridyl, Thienyl | Modulate solubility, polarity, metabolism |

| -F (Fluorine) | -OH, -NH2, -CH3 | Alter hydrogen bonding, size, electronics |

| -CF3 | -C(CN)3, -SO2CH3 | Modify lipophilicity and electronic properties |

| Pyridine Core | Pyrimidine (B1678525), Pyrazole | Change hydrogen bonding patterns, pKa |

For the this compound scaffold, a pyridyl ring could be used as a bioisostere for the trifluorophenyl group to improve solubility or introduce a new hydrogen bond acceptor site. nih.gov Similarly, the pyridine core itself could be replaced with a pyrimidine to alter the molecule's pKa and metabolic stability. nih.gov

Scaffold hopping is a more dramatic strategy that involves replacing the central core (scaffold) of the molecule with a structurally different one while retaining the essential pharmacophoric features responsible for biological activity. researchgate.net The goal is to discover new, patentable chemical series with improved properties. nih.gov For example, the pyridin-2-amine core, which often acts as a "hinge-binder" in kinase inhibitors, could be replaced by a pyrazolopyridine, an aminopyrimidine, or other heterocyclic systems that can present the key functional groups in a similar spatial orientation. nih.govdundee.ac.ukmdpi.com This approach can lead to compounds with significantly different physical properties, such as improved solubility or metabolic stability, while maintaining or even enhancing potency and selectivity. nih.gov

Prodrug and Drug Delivery System Concepts Applied to this compound Analogs (Focus on chemical design principles)

The development of analogs derived from the this compound scaffold as potential therapeutic agents necessitates a thorough evaluation of their pharmacokinetic and pharmacodynamic profiles. Challenges such as poor solubility, limited permeability across biological membranes, and metabolic instability can impede the clinical translation of otherwise potent molecules. Prodrug strategies and advanced drug delivery systems offer rational chemical design approaches to overcome these biopharmaceutical hurdles. This section focuses on the chemical design principles that could be applied to create bioreversible derivatives and targeted delivery formulations of this compound analogs.

Chemical Design Principles for Prodrugs

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions. For analogs of this compound, the primary amine group on the pyridine ring serves as a key functional handle for chemical modification to create various types of prodrugs.

Potential Applications in Materials Science and Catalysis for 6 2,3,4 Trifluorophenyl Pyridin 2 Amine and Its Derivatives

Role as Ligands in Organometallic Catalysis.

The pyridine (B92270) and amine nitrogen atoms in 6-(2,3,4-Trifluorophenyl)pyridin-2-amine and its derivatives can act as excellent coordination sites for a variety of transition metals. This property is fundamental to their application as ligands in organometallic catalysis, where they can modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity, selectivity, and stability.

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Derivatives of this compound can be functionalized to create chiral environments around a metal center. The inherent C1-symmetry of appropriately substituted derivatives of this scaffold makes them attractive for designing novel P,N-ligands. These ligands have shown success in various metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. The synthesis of tunable chiral pyridine-aminophosphine ligands, for instance, has been achieved from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, which are synthesized with high yields and excellent enantioselectivities. rsc.org Such ligands have been successfully applied in iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving up to 99% enantiomeric excess (ee). rsc.org The trifluorophenyl group in this compound can play a significant role in influencing the electronic properties of the resulting metal complex, which in turn can enhance the enantioselectivity of the catalytic process.

| Ligand Type | Metal | Reaction Type | Enantioselectivity (ee) |

| Chiral Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation | Up to 99% |

| Chiral Pyridine-Oxazoline | Various | Various Asymmetric Reactions | High |

| Chiral Pyridine-Phosphine | Rhodium | Asymmetric Hydrogenation | High |

The robust nature and tunable electronic properties of ligands derived from this compound make them suitable for demanding catalytic applications like cross-coupling and C-H activation reactions. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. nih.govnih.govmdpi.comclaremont.edu The efficiency of these reactions often relies on the design of the ligand. The electron-withdrawing nature of the trifluorophenyl group can enhance the stability of the palladium catalyst and promote the reductive elimination step in the catalytic cycle.

Furthermore, the pyridine moiety can act as a directing group in C-H activation reactions, a field that offers a more atom-economical approach to functionalizing organic molecules. nih.govrsc.orgchemrxiv.orgnih.goveurekaselect.com Iron complexes supported by pyridine-based ligands have been shown to activate the C-H bonds of pyridine itself. nih.gov Similarly, iridium complexes with PBP pincer ligands can activate the C-H bond at the 2-position of pyridine. rsc.orgchemrxiv.org Derivatives of this compound can be employed to create ligands that facilitate these transformations, with the trifluorophenyl group providing a means to fine-tune the reactivity of the metal center.

| Reaction Type | Catalyst | Key Feature of Ligand |

| Suzuki-Miyaura Cross-Coupling | Palladium | Electronic tuning by trifluorophenyl group |

| C-H Activation | Iron, Iridium, Rhodium | Pyridine directing group |

Incorporation into Organic Electronic Materials.

The photophysical and electronic properties of this compound derivatives make them promising candidates for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.

The combination of the electron-donating amino group and the electron-withdrawing trifluorophenyl group can lead to intramolecular charge transfer (ICT) characteristics in the excited state. This is a desirable property for developing fluorescent materials. The emission color and quantum yield of such compounds can be tuned by modifying the substituents on the pyridine or phenyl ring. For instance, pyridine-based emitters have been successfully used in OLEDs, demonstrating high efficiencies. researchgate.net The trifluorophenyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission wavelength. Theoretical studies on related compounds have shown that the introduction of electron-withdrawing groups can modulate the photophysical properties. nih.gov Porphyrins with pyridinium (B92312) substituents have also been investigated for their photophysical properties, showing that the nature of the substituent greatly influences fluorescence emission. mdpi.com

| Compound Type | Property | Application |

| Donor-Acceptor Pyridine Derivatives | Intramolecular Charge Transfer | OLED Emitters |

| Pyrene-Pyridine Derivatives | Hole-Transporting | OLEDs |

| Porphyrin-Pyridinium Conjugates | Tunable Fluorescence | Photodynamic Therapy |

In the field of organic semiconductors, understanding and controlling charge transport is paramount. The introduction of fluorine atoms into organic molecules is a well-established strategy to improve charge transport properties. Fluorination can enhance intermolecular interactions and promote more ordered molecular packing, which is beneficial for efficient charge hopping between molecules. scispace.com Studies on fluorinated pyridine derivatives have shown that the arrangement of fluorine atoms significantly impacts molecular packing and crystalline properties, leading to higher charge mobility. scispace.com The trifluorophenyl group in this compound can facilitate π-π stacking and other non-covalent interactions, which are crucial for creating efficient charge transport pathways. Theoretical investigations into the charge transport properties of related anthracene (B1667546) derivatives have highlighted the importance of molecular structure and intermolecular interactions in determining charge mobility. nih.gov The intrinsic polaronic transport on the surface of organic semiconductors is a key area of research, with techniques like air-gap field-effect transistors being used to probe these fundamental processes. aps.org

Development of Advanced Sensors and Chemosensors.

The ability of the pyridine and amine functionalities in this compound to bind to various analytes, particularly metal ions, makes it a promising platform for the development of sensors and chemosensors. mdpi.comdntb.gov.ua The binding event can trigger a measurable change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity, allowing for the detection of the target analyte.

Pyridine derivatives have been widely used in the design of fluorescent chemosensors for toxic metal ions. mdpi.com For example, a fluorescence grating sensor based on a pyridine derivative was shown to rapidly identify and detect heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The trifluorophenyl group in this compound can enhance the sensitivity and selectivity of such sensors by modulating the binding affinity and the electronic response to the analyte. The development of chemosensors with high selectivity and sensitivity is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics.

Fluorescent Sensor Design for Cation and Anion Detection.

The design of fluorescent sensors often utilizes molecules with specific structural features that allow for selective interaction with cations or anions, resulting in a detectable change in fluorescence. Pyridine derivatives, particularly those with amino groups, are known to be promising candidates for fluorescent probes due to their coordination capabilities and photophysical properties. mdpi.comnih.gov The nitrogen atom of the pyridine ring and the amino group can act as binding sites for metal ions, while the aromatic system can serve as the fluorophore. The introduction of a trifluorophenyl group could potentially modulate the electronic properties and enhance the sensitivity and selectivity of the sensor. However, no specific studies have been published that demonstrate the design or performance of sensors based on This compound for the detection of any specific cations or anions.

Chemo/Biosensor Applications in Environmental and Analytical Chemistry.

Chemosensors and biosensors are critical tools for environmental monitoring and analytical chemistry, enabling the detection of pollutants, toxins, and biologically relevant molecules. Fluorescent sensors are particularly valuable due to their high sensitivity. While substituted 2-aminopyridines have been explored for such applications in a general sense, there is no documented use of This compound in any specific chemo/biosensor for environmental or analytical purposes. Research in this area would be required to determine its efficacy in detecting target analytes in various matrices.

Polymer Chemistry Applications

Monomer Synthesis for Functional Polymers.

The development of functional polymers with tailored properties is a significant area of materials science. The amine group in This compound suggests its potential as a monomer for polymerization reactions, such as polycondensation, to form polyamides or polyimides. The presence of the trifluorophenyl and pyridine moieties could impart desirable characteristics to the resulting polymer, such as thermal stability, chemical resistance, and specific optical or electronic properties. nih.gov However, there are no reports in the scientific literature describing the synthesis of functional polymers using This compound as a monomer.

Modification of Polymer Properties Through Incorporation.

Incorporating specific small molecules into a polymer matrix is a common strategy to modify and enhance its properties. The fluorinated and aromatic nature of This compound suggests it could be used as an additive to alter properties such as hydrophobicity, refractive index, or thermal stability of existing polymers. mdpi.com Despite this potential, no studies have been published that investigate the effect of incorporating this specific compound into any polymer system.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of complex fluorinated pyridine (B92270) derivatives often faces challenges related to efficiency, cost, and environmental impact. researchgate.netacs.org Future research must focus on developing novel synthetic strategies that are both highly efficient and scalable. While traditional methods for creating fluorinated pyridines exist, they can be hampered by issues like the formation of multi-chlorinated by-products. nih.gov Modern approaches such as direct C-H fluorination, inspired by classic amination reactions, offer a promising path forward by enabling site-selective fluorination under mild conditions. nih.gov The development of catalytic systems, for instance, using palladium on carbon in the presence of an acid, has shown success in the hydrogenation of fluorinated pyridines, a key step in producing saturated derivatives like fluoropiperidines. acs.orgnih.gov Further exploration into flow chemistry and biocatalytic methods could lead to more sustainable and economically viable production processes for compounds like 6-(2,3,4-Trifluorophenyl)pyridin-2-amine.

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational tools are becoming indispensable in modern chemical and pharmaceutical research. nih.gov For pyridine derivatives, molecular modeling techniques can guide synthesis and biochemical testing, saving significant time and resources. scispace.com Computational approaches such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies can predict the physicochemical properties, biological activity, and potential toxicity of novel compounds. nih.govresearchgate.netnih.gov For instance, modeling can help predict a compound's ability to penetrate the central nervous system (CNS) or its potential for cardiotoxicity. nih.gov By simulating interactions between pyridine derivatives and biological targets like enzymes or receptors, researchers can prioritize the synthesis of molecules with the highest potential for desired effects, such as anticancer or antimicrobial activity. scispace.comresearchgate.netherts.ac.uk These predictive models are crucial for rationally designing new analogues of this compound with enhanced efficacy and safety profiles.

Exploration of Undiscovered Biological Targets and Pathways for Pyridine Derivatives

The pyridine scaffold is present in a wide array of clinically useful agents, demonstrating its versatility in interacting with various biological systems. rsc.orgnih.gov While some aminopyridine derivatives are known to act as inhibitors of specific enzymes like kinases, a vast landscape of potential biological targets remains unexplored. herts.ac.uknih.govrsc.org Future research should employ advanced techniques such as chemoproteomics, phenotypic screening, and genetic screening to identify novel proteins, enzymes, and cellular pathways that can be modulated by this compound and its analogues. Identifying new targets is a critical step toward developing treatments for a broader range of diseases. rsc.orgnih.gov For example, pyridine derivatives have been investigated for activity against various cancers, metabolic disorders like diabetes, and infectious diseases, indicating the broad therapeutic potential of this chemical class. rsc.orgjchemrev.commdpi.com

Design and Synthesis of Multi-Functional Materials Based on the Pyridine Scaffold

Beyond medicine, the unique electronic and coordination properties of the pyridine scaffold make it a valuable component in materials science. researchgate.netmdpi.com The nitrogen atom in the pyridine ring provides a coordination site for metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting structural, photoluminescent, and magnetic properties. mdpi.commdpi.com The presence of a trifluorinated phenyl group in this compound can further tune these properties. Research in this area could lead to the development of novel materials for applications such as:

Sensors: MOFs based on pyridine ligands have been developed for the highly sensitive detection of antibiotics in environmental samples. mdpi.com

Catalysis: The pyridine framework is a key element in organocatalysis. researchgate.net

Organic Electronics: The electronic properties of pyridine derivatives could be harnessed in the development of components for organic light-emitting diodes (OLEDs) or other electronic devices.

Addressing Challenges in Process Optimization and Scalability

Transitioning a promising compound from laboratory-scale synthesis to large-scale industrial production presents significant hurdles. For fluorinated compounds, these challenges include the cost and availability of raw materials, the need for specialized equipment to handle potentially hazardous reagents, and ensuring the final product's purity and consistency. acs.org Process optimization is critical for making the production of this compound and its derivatives commercially feasible. Key areas of focus include:

Improving Yields: Developing more efficient reactions to maximize the amount of product obtained from starting materials.

Reducing Waste: Implementing greener chemistry principles to minimize environmental impact.

Ensuring Safety: Designing processes that are safe to operate on a large scale.

Cost Reduction: Optimizing reaction conditions and sourcing more affordable starting materials. acs.org Advancements in manufacturing, such as the adoption of continuous flow chemistry, can offer improved control over reaction parameters, leading to higher yields and more consistent product quality, which are essential for scalability. 360iresearch.com

Q & A

Q. What are the common synthetic routes for preparing fluorinated pyridin-2-amine derivatives like 6-(2,3,4-trifluorophenyl)pyridin-2-amine?

Fluorinated pyridin-2-amine derivatives are typically synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For example:

- NAS with fluorinated aryl halides : Reacting 2-aminopyridine derivatives with 2,3,4-trifluorophenyl halides under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Buchwald-Hartwig amination : Palladium-catalyzed coupling of aryl halides with ammonia equivalents (e.g., NH₃·BH₃) to introduce the amine group .

Q. Key considerations :

- Fluorine substituents increase electron-deficiency, enhancing NAS reactivity but complicating regioselectivity.

- Solvent choice impacts reaction efficiency (e.g., DMSO accelerates SNAr reactions due to high polarity) .

Table 1 : Comparison of synthetic methods

| Method | Yield (%) | Regioselectivity Control | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | Moderate | |

| Buchwald-Hartwig | 70–85 | High |

Q. How does the trifluorophenyl substituent influence the electronic properties of pyridin-2-amine?

The 2,3,4-trifluorophenyl group is strongly electron-withdrawing due to the inductive effect of fluorine atoms. This:

- Reduces electron density on the pyridine ring, altering reactivity in electrophilic substitutions.

- Enhances stability of intermediates in coupling reactions (e.g., Suzuki-Miyaura) by stabilizing negative charges .

- Affects hydrogen-bonding interactions in crystal structures, as seen in XRD analyses of similar compounds .

Q. Experimental validation :

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Essential for confirming fluorine substitution patterns and monitoring reaction progress. Chemical shifts typically range from -110 to -160 ppm for aryl fluorides .

- ¹H-¹⁵N HMBC : Resolves ambiguity in amine proton assignments, especially in crowded aromatic regions .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., SHELX refinement for small-molecule structures) .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinated pyridin-2-amine synthesis be addressed?

Regioselectivity issues arise due to competing substitution pathways. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., -NH₂) to control functionalization sites .

- Protecting group chemistry : Temporarily blocking reactive amine groups during fluorination steps .

- High-throughput screening : Optimizing reaction conditions (e.g., temperature, catalyst loading) to favor desired isomers .

Case study : In 3,5-difluoro-4-methylpyridin-2-amine synthesis, regioselective fluorination was achieved using pentafluoropyridine and controlled stoichiometry .

Q. What computational methods are suitable for predicting biological activity or binding modes of this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The trifluorophenyl group often engages in hydrophobic interactions .

- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ constants) with bioactivity data from fluorinated analogs .

Table 2 : Example docking scores for fluorinated pyridin-amines

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| mTOR kinase | -9.2 | |

| EGFR | -8.5 |

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved?

Contradictions between solution-state NMR and solid-state XRD data often arise from dynamic effects (e.g., rotational barriers). Mitigation strategies:

- Variable-temperature NMR : Identify conformational flexibility (e.g., hindered rotation of the trifluorophenyl group) .

- Complementary techniques : Use IR spectroscopy to validate hydrogen-bonding patterns inferred from XRD .

Example : In 6-bromo-N-(6-bromopyridin-2-yl)pyridin-2-amine, XRD confirmed a planar structure, while NMR suggested dynamic disorder at room temperature .

Q. What are the implications of fluorine substitution on metabolic stability in preclinical studies?

Fluorine atoms improve metabolic stability by:

- Blocking cytochrome P450 oxidation sites (e.g., para to fluorine substituents).

- Enhancing lipophilicity , which improves membrane permeability but may reduce aqueous solubility .

Experimental data : Fluorinated pyridines show 2–3× longer half-lives in hepatic microsome assays compared to non-fluorinated analogs .

Q. How can crystallization challenges for fluorinated pyridin-amines be overcome?

Fluorinated compounds often form oils or amorphous solids. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.